

Coriolin: A Technical Guide to Physicochemical Properties and Stability

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Compound of Interest

Compound Name: *Coriolin*

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Introduction

Coriolin is a sesquiterpene lactone isolated from the fungus *Coriolus consors*. As a member of the hirsutane family of natural products, it has garnered interest within the scientific community for its potential biological activities, including antitumor properties.^{[1][2]} A thorough understanding of its physicochemical properties and stability is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the known characteristics of **Coriolin**, outlines experimental protocols for its analysis, and discusses its potential mechanisms of action.

Physicochemical Properties

The physicochemical properties of a compound are critical for its formulation, delivery, and biological activity. While extensive experimental data for **Coriolin** is not widely published, its key properties are summarized below based on available data and structural analysis.^[3]

Property	Value	Source / Method
Molecular Formula	C ₁₅ H ₂₀ O ₅	PubChem[3]
Molecular Weight	280.32 g/mol	Computed by PubChem[3]
IUPAC Name	(1R,2S,3S,6R,7R,8S,9S,11S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.0 ¹ , ¹¹ .0 ³ , ⁷]do decane-9,2'-oxirane]-10-one	Computed by Lexichem[3]
CAS Number	33404-85-2	CAS Common Chemistry[3]
Melting Point	Not available in searched literature.	-
Solubility	Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO.	Structural Analogy
LogP (calculated)	-0.1	Computed by XLogP3[3]

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and identification of **Coriolin**. Based on its known structure, the following spectral characteristics are expected.

Infrared (IR) Spectroscopy

The IR spectrum of **Coriolin** is expected to show characteristic absorption bands corresponding to its functional groups.

- O-H stretching: A broad band in the region of 3550-3200 cm⁻¹ due to the hydroxyl groups.[4]
- C-H stretching (sp³): Strong absorptions in the 2960-2850 cm⁻¹ range.[5]
- C=O stretching (lactone): A strong, sharp peak around 1780-1710 cm⁻¹. [4]

- C-O stretching: Bands in the 1300-1000 cm^{-1} region corresponding to the alcohol, ether, and lactone functionalities.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of **Coriolin**.

- ^1H NMR: The spectrum would be complex, with signals corresponding to the methyl groups, methine protons, and methylene protons. The protons attached to carbons bearing hydroxyl groups would appear in the downfield region. Due to the rigid polycyclic structure, complex spin-spin coupling patterns are expected.
- ^{13}C NMR: The spectrum would display 15 distinct carbon signals, including those for the carbonyl carbon of the lactone, carbons attached to oxygen (alcohols, ether, epoxide), and aliphatic carbons.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M^+) or a protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the molecular weight of **Coriolin** (280.32 Da). [3]
- Fragmentation: Common fragmentation pathways would likely involve the loss of water (H_2O) from the hydroxyl groups and the cleavage of the polycyclic ring system.[7][8]

Stability Profile

The stability of a potential drug candidate is a critical factor in its development. While specific stability studies on **Coriolin** are limited, a study on derivatives of the related **Coriolin B** suggests that some of these compounds are more stable in acidic or alkaline solutions than their parent compounds, indicating potential stability challenges for the core structure.[9] The stability of **Coriolin** should be evaluated under various stress conditions.

Condition	Expected Stability / Potential Degradation Pathway
Hydrolytic (Acidic/Basic)	The lactone and epoxide functional groups are susceptible to hydrolysis under both acidic and basic conditions. This could lead to ring-opening of the lactone to form a hydroxy carboxylic acid, and the epoxide ring could open to form a diol. [10]
Oxidative	The secondary alcohol groups are susceptible to oxidation, which could lead to the formation of ketone derivatives. [11]
Photolytic	Exposure to light, particularly UV radiation, can lead to degradation. Photostability studies are necessary to determine the extent of this degradation.
Thermal	Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to determine the physicochemical and stability properties of **Coriolin**.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the recommended "shake-flask" method for solubility determination.

- Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Addition of Solute: Add an excess amount of **Coriolin** to a known volume of each buffer in a sealed container.

- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** At various time points (e.g., 24, 48, 72 hours), withdraw a sample from each container. The solution should be clarified by centrifugation or filtration to remove any undissolved solid.
- **Quantification:** Analyze the concentration of **Coriolin** in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Equilibrium Confirmation:** Equilibrium is confirmed when the concentration of **Coriolin** in solution does not significantly change between consecutive time points.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.

- **Forced Degradation:** Subject **Coriolin** to stress conditions to intentionally generate degradation products.
 - **Acid Hydrolysis:** Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
 - **Base Hydrolysis:** Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C).
 - **Oxidation:** Treat with an oxidizing agent (e.g., 3% H₂O₂).
 - **Thermal Degradation:** Expose the solid compound to dry heat.
 - **Photodegradation:** Expose the compound in solution and as a solid to a light source (e.g., Xenon lamp).
- **HPLC Method Development:**

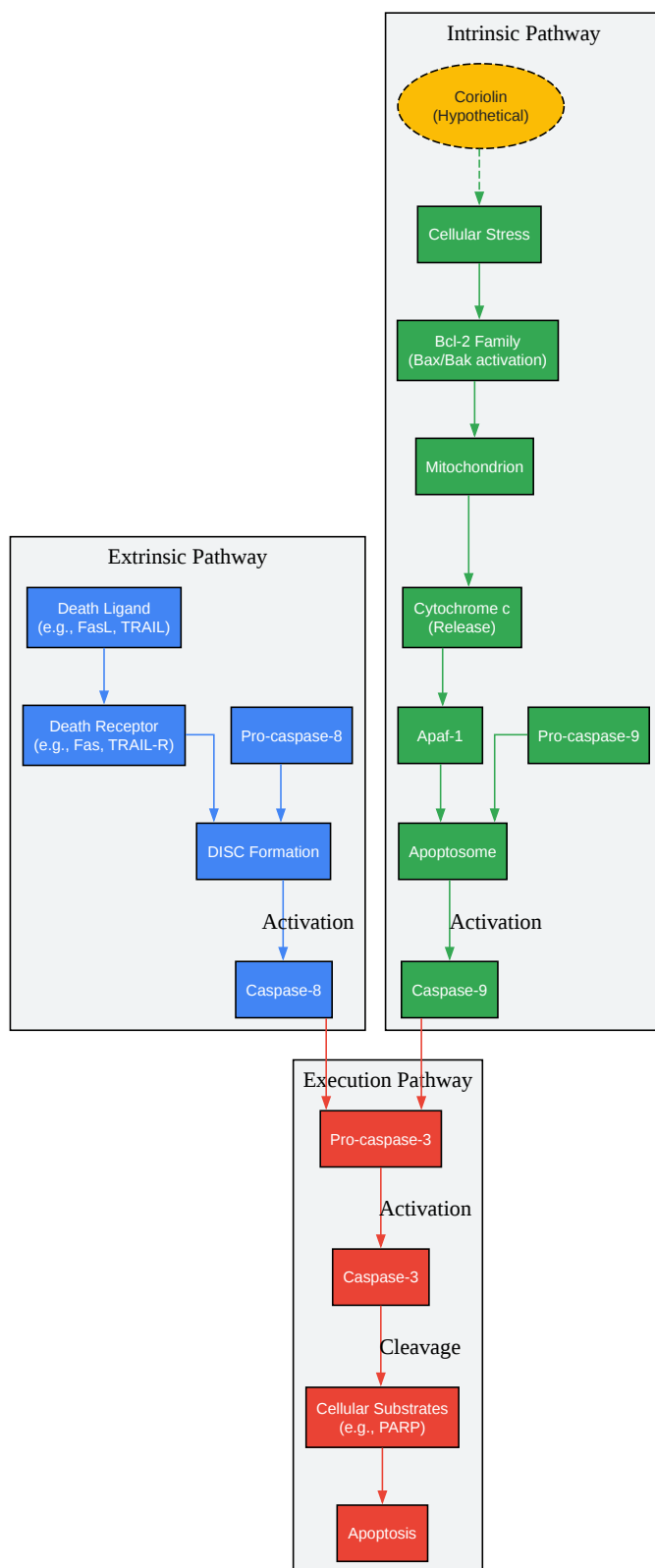
- Column Selection: Screen various reversed-phase HPLC columns (e.g., C18, C8) to achieve optimal separation.
- Mobile Phase Optimization: Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) and pH to resolve the parent **Coriolin** peak from all degradation product peaks.
- Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.
- Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathways

The antitumor activity of **Coriolin** has been noted in the literature, though the specific molecular mechanisms and signaling pathways are not yet fully elucidated.^{[1][12]} Many sesquiterpene lactones exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A common pathway implicated in the action of natural product anticancer agents is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. While the direct effect of **Coriolin** on this pathway has not been definitively established, it represents a plausible mechanism of action that warrants investigation.

It is important to distinguish **Coriolin** from other similarly named compounds. For instance, Corylin has been shown to inhibit the NF-κB signaling pathway, and Corilagin has been found to induce apoptosis through the mitochondrial and death receptor pathways.^{[13][14]} These findings are not directly attributable to **Coriolin** without specific experimental evidence.

Below is a representative diagram of a generalized apoptosis signaling pathway that is a common target for anticancer compounds.

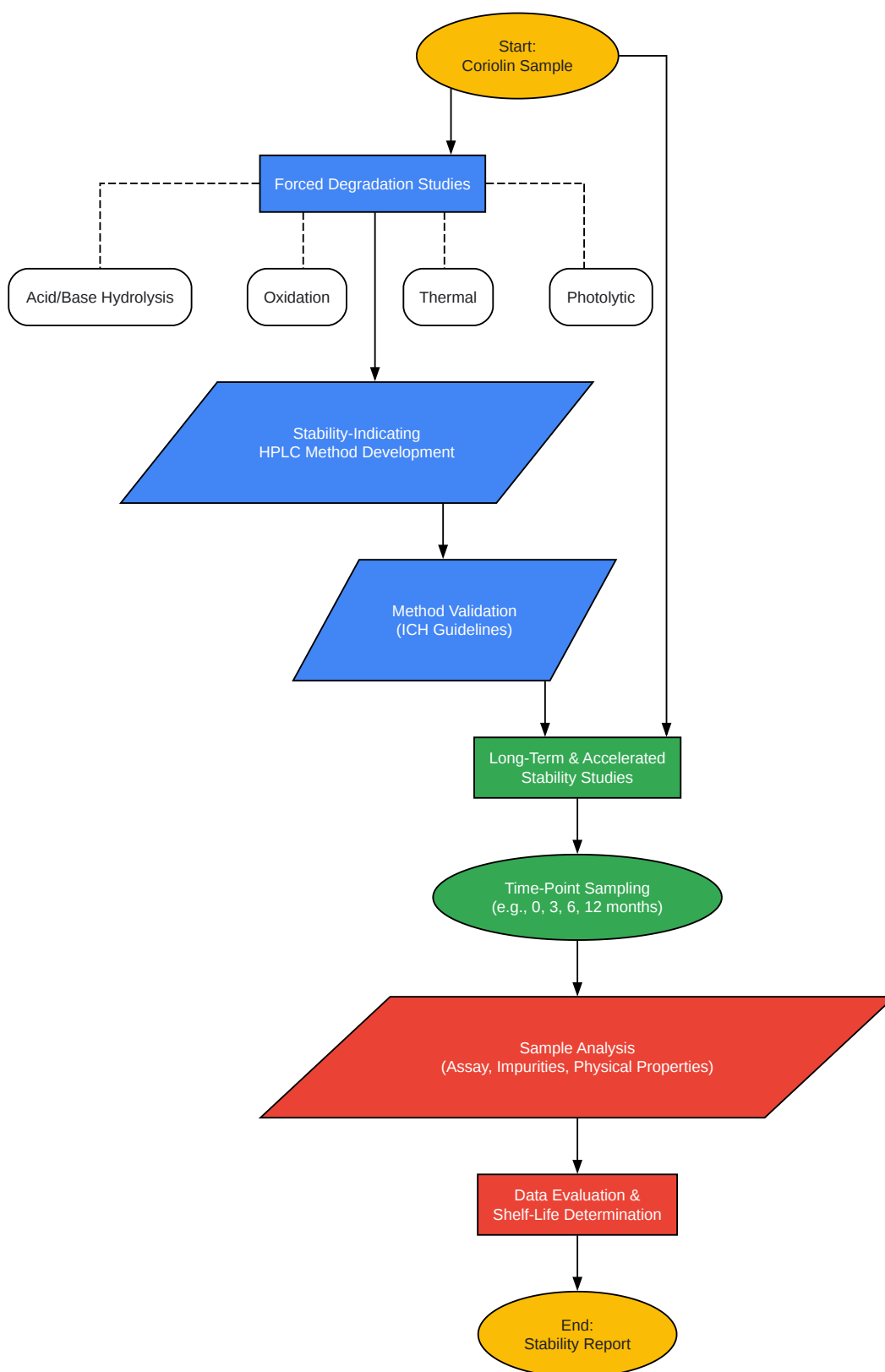


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A generalized apoptosis signaling pathway.[14]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the stability of a natural product like **Coriolin**.



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Workflow for stability testing of **Coriolin**.

Conclusion

Coriolin is a structurally complex sesquiterpene lactone with potential as an antitumor agent. This guide has summarized its core physicochemical properties and highlighted the need for further experimental investigation into its solubility, melting point, and stability. The provided experimental protocols offer a framework for researchers to conduct these necessary studies. While its precise mechanism of action requires further elucidation, its structural class suggests that the induction of apoptosis is a probable route. A comprehensive understanding of these fundamental characteristics is essential for any future drug development efforts involving **Coriolin**.

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